FUBP1-IN-1 -

FUBP1-IN-1

Catalog Number: EVT-2856537
CAS Number:
Molecular Formula: C19H14F3N3O2S
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FUBP1, or Far Upstream Element-Binding Protein 1, is a crucial RNA-binding protein involved in various cellular processes, including transcriptional regulation and mRNA processing. It plays a significant role in the regulation of gene expression, particularly for oncogenes and tumor suppressor genes, influencing pathways related to cell proliferation, differentiation, and apoptosis. FUBP1 has been implicated in several cancers, making it a target of interest for therapeutic interventions.

Source

FUBP1 is primarily derived from the human genome and is expressed in various tissues. Its expression levels can vary significantly depending on the developmental stage and physiological conditions. The protein is encoded by the FUBP1 gene located on chromosome 1 in humans.

Classification

FUBP1 belongs to a family of proteins known as FUBPs, which are characterized by their K-homology (KH) domains that facilitate binding to single-stranded nucleic acids. This classification highlights its role in RNA metabolism and suggests its involvement in post-transcriptional regulation.

Synthesis Analysis

Methods

FUBP1 can be synthesized through recombinant DNA technology. Typically, the gene encoding FUBP1 is cloned into an expression vector, which is then introduced into host cells such as bacteria or mammalian cells. The cells are cultured under conditions that promote protein expression, followed by purification processes such as affinity chromatography.

Technical Details

The synthesis involves several steps:

  • Cloning: The FUBP1 gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  • Transformation: The plasmid is introduced into competent bacterial cells (e.g., Escherichia coli) via heat shock or electroporation.
  • Expression: Inducible promoters are often used to control the expression of FUBP1 upon the addition of specific inducers (e.g., IPTG).
  • Purification: After cell lysis, FUBP1 is purified using techniques like nickel affinity chromatography due to its histidine tag.
Molecular Structure Analysis

Structure

FUBP1 consists of multiple domains, including four KH motifs that are essential for its RNA-binding capabilities. The structure allows it to interact with specific RNA sequences, facilitating its role in transcriptional regulation.

Data

  • Molecular Weight: Approximately 55 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally around 6.0 to 7.0.
  • 3D Structure: Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure, revealing a compact conformation that changes upon RNA binding.
Chemical Reactions Analysis

Reactions

FUBP1 participates in several biochemical reactions:

  • RNA Binding: It binds to specific RNA sequences (e.g., the Far Upstream Element) influencing transcription.
  • Transcription Regulation: Modulates the activity of various transcription factors by interacting with their respective mRNAs.
  • Alternative Splicing: Regulates splicing events of pre-mRNAs through interactions with spliceosomal components.

Technical Details

The binding affinity and specificity of FUBP1 can be assessed using techniques like electrophoretic mobility shift assays (EMSAs) and surface plasmon resonance (SPR). These methods help quantify the interactions between FUBP1 and its RNA targets.

Mechanism of Action

Process

FUBP1 regulates gene expression through several mechanisms:

  • Transcription Activation: It enhances transcription by binding to promoter regions of target genes.
  • mRNA Stability: By binding to mRNA transcripts, FUBP1 can protect them from degradation.
  • Splicing Regulation: It influences alternative splicing patterns, thus affecting protein diversity.

Data

Research indicates that FUBP1's activity can be modulated by post-translational modifications such as phosphorylation, which may alter its binding affinity and functional interactions with other proteins or RNA.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers; solubility may vary with concentration and temperature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH and high temperatures.

Chemical Properties

  • pH Sensitivity: Optimal activity typically occurs at physiological pH (around 7.4).
  • Binding Characteristics: Exhibits high specificity for certain RNA sequences, influenced by structural conformations.

Relevant Data or Analyses

Studies have shown that mutations within the KH domains can significantly impair RNA binding and consequently affect cellular functions associated with FUBP1.

Applications

FUBP1 has several scientific applications:

  • Cancer Research: As a regulator of oncogenes, FUBP1 is studied for its potential role in cancer therapies targeting tumor growth and metastasis.
  • Gene Expression Studies: Used as a model to understand post-transcriptional regulation mechanisms.
  • Biomarker Development: Its expression levels may serve as biomarkers for certain cancers or developmental disorders.

Properties

Product Name

FUBP1-IN-1

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H14F3N3O2S

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3

InChI Key

CLFOYJSEPPNFQZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC

Solubility

not available

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC

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